An In-Depth Technical Guide to 2-Nitro-4-(trifluoromethylthio)aniline: A Key Building Block in Modern Drug Discovery
An In-Depth Technical Guide to 2-Nitro-4-(trifluoromethylthio)aniline: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Scaffolds
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for the design of novel therapeutics. Among these, the trifluoromethylthio (-SCF₃) group has garnered significant attention for its unique ability to modulate key physicochemical and pharmacokinetic properties of bioactive molecules. This guide provides a comprehensive technical overview of 2-Nitro-4-(trifluoromethylthio)aniline (CAS No. 404-74-0), a versatile chemical intermediate that embodies the advantageous properties of this functional group. As a senior application scientist, this document will delve into the synthesis, properties, and applications of this compound, with a particular focus on its role in drug discovery and development, providing field-proven insights and validated protocols.
Physicochemical and Structural Properties
2-Nitro-4-(trifluoromethylthio)aniline is a solid, yellow to brown crystalline powder under standard conditions.[1] Its molecular structure, featuring a nitro group ortho to the amine and a trifluoromethylthio group para to the amine, provides a unique electronic and steric profile that is highly valuable in the synthesis of complex organic molecules.
| Property | Value | Source(s) |
| CAS Number | 404-74-0 | [1][2] |
| Molecular Formula | C₇H₅F₃N₂O₂S | [2] |
| Molecular Weight | 238.19 g/mol | [2] |
| Physical Form | Solid, crystalline powder | [1] |
| Purity | Typically ≥98% | [2] |
| InChI Key | KRTQZQWXBLOTSY-UHFFFAOYSA-N | [1] |
The trifluoromethylthio group is a key determinant of this molecule's utility. It is a highly lipophilic moiety that can significantly enhance a molecule's ability to permeate cell membranes, a critical factor for bioavailability and efficacy.[3] Furthermore, the strong carbon-fluorine bonds within the -CF₃ group confer exceptional metabolic stability, protecting drug candidates from rapid degradation by metabolic enzymes.[3]
Synthesis of 2-Nitro-4-(trifluoromethylthio)aniline: A Step-by-Step Protocol
While a variety of synthetic routes to substituted anilines exist, a common and effective method for the preparation of nitro-substituted anilines involves the nucleophilic aromatic substitution of a suitable precursor. The following protocol is a representative synthesis adapted from established procedures for analogous compounds.[4][5]
Reaction Scheme:
A representative synthesis workflow.
Materials:
-
4-Chloro-3-nitrobenzotrifluoride
-
Aqueous Ammonia (25-30%)
-
Copper catalyst (e.g., Cu(I)Cl, optional)
-
High-pressure autoclave reactor
-
Solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
-
Brine solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Reactor Charging: In a high-pressure autoclave, charge 4-chloro-3-nitrobenzotrifluoride and a stoichiometric excess of aqueous ammonia. If a catalyst is used, it should be added at this stage. The use of a copper catalyst can facilitate the reaction, allowing for lower temperatures and pressures.[4][5]
-
Reaction Conditions: Seal the autoclave and heat the reaction mixture to a temperature in the range of 100-150°C. The pressure will increase due to the heating and the evolution of ammonia gas. Maintain these conditions with vigorous stirring for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Cool the reactor to room temperature and carefully vent the excess ammonia. Transfer the reaction mixture to a separatory funnel and extract the product with a suitable organic solvent.
-
Purification: Wash the combined organic layers with water and then with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Final Purification: The crude product can be further purified by silica gel column chromatography to yield pure 2-Nitro-4-(trifluoromethylthio)aniline.
Spectroscopic Characterization
A thorough characterization of 2-Nitro-4-(trifluoromethylthio)aniline is essential for confirming its identity and purity. The following are the expected spectroscopic data based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the amine protons. The aromatic protons will likely appear as a complex multiplet in the downfield region (typically 7.0-8.5 ppm), with their chemical shifts influenced by the electron-withdrawing nitro group and the trifluoromethylthio group. The amine protons will likely appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule. The carbon attached to the trifluoromethylthio group will exhibit a characteristic quartet due to coupling with the three fluorine atoms. The aromatic carbons will appear in the range of 110-150 ppm.
-
¹⁵N NMR: The nitrogen NMR spectrum can provide valuable information about the electronic environment of the nitro and amino groups. A known ¹⁵N NMR spectrum for this compound shows distinct resonances for the two nitrogen atoms.[6]
Infrared (IR) Spectroscopy:
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:
-
N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
-
N-O stretching (nitro group): Strong asymmetric and symmetric stretching bands around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.
-
C-F stretching: Strong absorption bands in the region of 1000-1400 cm⁻¹.
-
C-S stretching: A weaker absorption band in the fingerprint region.
Mass Spectrometry (MS):
Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) should be observed at m/z 238. The fragmentation pattern will likely show losses of the nitro group (NO₂) and fragments corresponding to the trifluoromethylthio moiety.
Workflow for the spectroscopic characterization.
Applications in Drug Discovery and Development
The unique combination of a reactive amine handle, a directing nitro group, and the advantageous properties of the trifluoromethylthio group makes 2-Nitro-4-(trifluoromethylthio)aniline a valuable building block in the synthesis of pharmaceutical agents.[7]
The Role of the Trifluoromethylthio Group:
-
Enhanced Lipophilicity: The -SCF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes and reach its target.[3]
-
Metabolic Stability: The high strength of the C-F bonds makes the trifluoromethyl group resistant to metabolic degradation, leading to a longer in-vivo half-life of the drug.[3]
-
Modulation of Electronic Properties: The strong electron-withdrawing nature of the -SCF₃ group can influence the pKa of nearby functional groups and alter the electronic environment of the molecule, which can be fine-tuned for optimal target binding.
Synthetic Utility:
The aniline functionality of 2-Nitro-4-(trifluoromethylthio)aniline serves as a versatile synthetic handle for a variety of chemical transformations, including:
-
Acylation and Sulfonylation: The amine can be readily acylated or sulfonylated to introduce a wide range of substituents.
-
Diazotization: The amine can be converted to a diazonium salt, which is a versatile intermediate for the introduction of various functional groups through Sandmeyer-type reactions.
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, providing a diamino-substituted scaffold for further elaboration. This is particularly useful in the synthesis of heterocyclic compounds.
The presence of these functional groups allows for the construction of complex molecular architectures, making this compound a key starting material for the synthesis of kinase inhibitors, anti-infective agents, and other therapeutic molecules.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2-Nitro-4-(trifluoromethylthio)aniline. It is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
2-Nitro-4-(trifluoromethylthio)aniline stands as a testament to the power of strategic molecular design in modern chemistry. Its unique structural features, particularly the influential trifluoromethylthio group, provide a powerful tool for medicinal chemists to overcome challenges in drug discovery, such as poor metabolic stability and low bioavailability. This in-depth guide has provided a comprehensive overview of its synthesis, properties, and applications, underscoring its importance as a key building block for the next generation of therapeutics. As our understanding of the intricate relationship between chemical structure and biological activity continues to grow, the utility of well-designed, functionalized scaffolds like 2-Nitro-4-(trifluoromethylthio)aniline will undoubtedly continue to expand.
References
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SpectraBase. 4-TRIFLUOROMETHYLTHIO-2-NITROANILINE. Available from: [Link]
- Google Patents. EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline.
- Google Patents. CA2008557A1 - Process for the preparation of 2-nitro-4-trifluoromethylaniline.
-
Organic Syntheses. m-NITRODIMETHYLANILINE. Available from: [Link]
- Google Patents. EP0635483A1 - Process for preparing nitroaniline derivatives.
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PubChem. 2-Nitro-4-(trifluoromethoxy)aniline. Available from: [Link]
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Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315–8359. Available from: [Link]
Sources
- 1. 2-Nitro-4-((trifluoromethyl)thio)aniline | 404-74-0 [sigmaaldrich.com]
- 2. 2-Nitro-4-((trifluoromethyl)thio)aniline 98.00% | CAS: 404-74-0 | AChemBlock [achemblock.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 5. CA2008557A1 - Process for the preparation of 2-nitro-4-trifluoromethylaniline - Google Patents [patents.google.com]
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